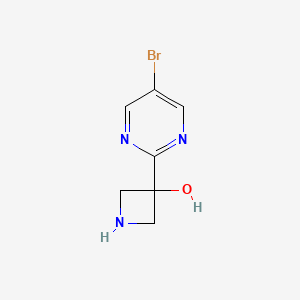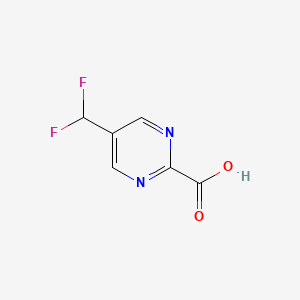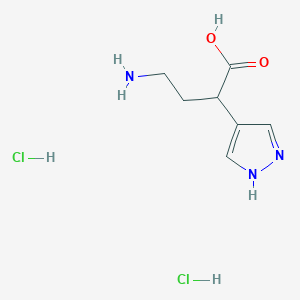
4-amino-2-(1H-pyrazol-4-yl)butanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H11N3O2.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Buchwald–Hartwig amination of chlorides with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, and ligands like xantphos, along with a base such as Cs2CO3 . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride can be compared with other similar compounds, such as:
3-aminopyrazoles: These compounds have an amino group at the 3-position of the pyrazole ring and exhibit different biological activities and chemical reactivity.
5-aminopyrazoles: These compounds have an amino group at the 5-position and are used in different therapeutic areas.
N,4-Di(1H-pyrazol-4-yl) derivatives: These compounds have multiple pyrazole rings and are studied for their unique properties and applications.
The uniqueness of 4-amino-2-(1H-pyrazol-4-yl)butanoic acid dihydrochloride lies in its specific structure and the presence of both amino and pyrazole groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H13Cl2N3O2 |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
4-amino-2-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-2-1-6(7(11)12)5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H |
Clave InChI |
NTYDQAGWQHRJGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1)C(CCN)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
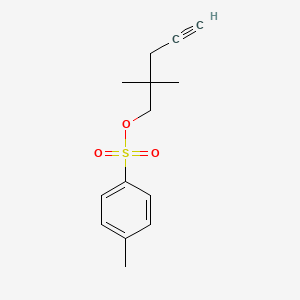
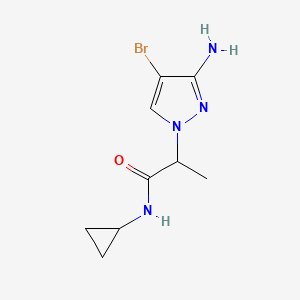

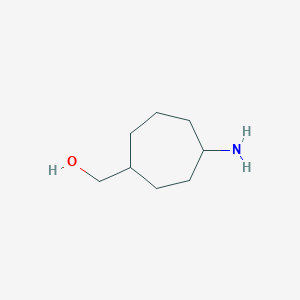
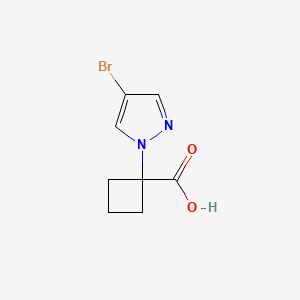
![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)


